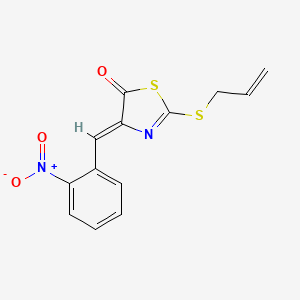
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one, also known as Morinoline, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazolidinone family, which has been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which may contribute to its therapeutic benefits.
実験室実験の利点と制限
One of the advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications in various diseases. 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research may focus on developing more potent and selective analogs of 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one with fewer side effects.
In conclusion, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-tumor, anti-diabetic, and anti-inflammatory effects, and has shown promise as a potential therapeutic agent in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one can be synthesized through a multistep process, which involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid to form a Schiff base. The Schiff base is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of p-toluenesulfonic acid to produce 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one.
科学的研究の応用
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-benzyl-2-benzylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24-23(14-20-11-12-21-22(13-20)30-17-29-21)31-25(26-15-18-7-3-1-4-8-18)27(24)16-19-9-5-2-6-10-19/h1-14H,15-17H2/b23-14-,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOYDCYYMULJQP-WPCCGSCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)